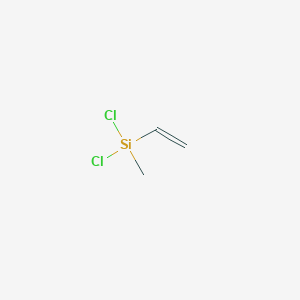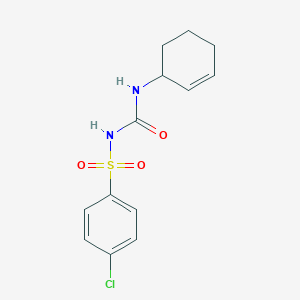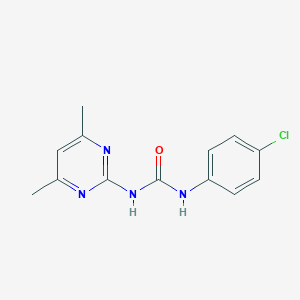
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)-, also known as Chlorpropham, is a herbicide that is widely used in agriculture to control the growth of weeds. It is a white crystalline solid that is slightly soluble in water. The chemical formula of Chlorpropham is C10H12ClN3O, and its molecular weight is 219.68 g/mol. Chlorpropham was first introduced in the 1950s, and since then, it has been used extensively in the agricultural industry.
Wirkmechanismus
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- inhibits the growth of the weed's roots by interfering with the cell division process. It disrupts the formation of microtubules, which are essential for cell division. As a result, the root growth is stunted, and the plant eventually dies.
Biochemische Und Physiologische Effekte
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- has been shown to have some biochemical and physiological effects on plants. It can affect the activity of certain enzymes, such as peroxidase and polyphenol oxidase. It can also interfere with the synthesis of certain proteins, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), which is involved in photosynthesis.
Vorteile Und Einschränkungen Für Laborexperimente
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- is widely used in laboratory experiments to study the effects of herbicides on plant growth. It is relatively inexpensive and readily available. However, one of the limitations of Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- is that it can have non-specific effects on plant growth, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)-. One area of interest is the development of new herbicides that are more effective and have fewer side effects. Another area of research is the study of the environmental impact of Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- and other herbicides. Finally, there is a need for further research on the biochemical and physiological effects of Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- on plants, as well as its potential effects on human health.
Synthesemethoden
The synthesis of Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with p-chlorophenyl isocyanate in the presence of a catalyst. The reaction takes place in an organic solvent, such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds, including annual grasses and broadleaf weeds. Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- works by inhibiting the growth of the weed's roots, which eventually leads to the death of the plant. It is used in a variety of crops, including potatoes, carrots, onions, and sugar beets.
Eigenschaften
CAS-Nummer |
16018-61-4 |
|---|---|
Produktname |
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- |
Molekularformel |
C13H13ClN4O |
Molekulargewicht |
276.72 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |
InChI |
InChI=1S/C13H13ClN4O/c1-8-7-9(2)16-12(15-8)18-13(19)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H2,15,16,17,18,19) |
InChI-Schlüssel |
OAAPSDLSJPQFTI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C |
Andere CAS-Nummern |
16018-61-4 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



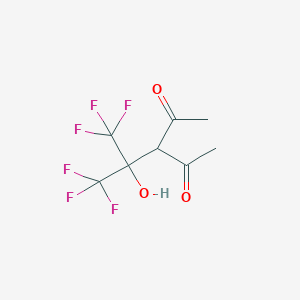
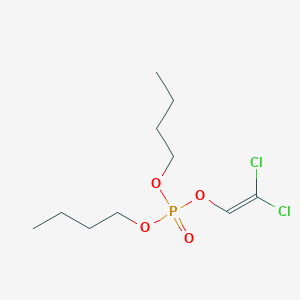
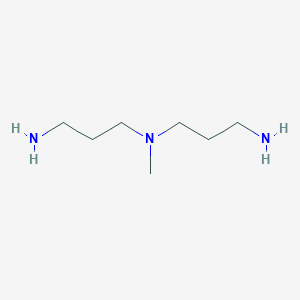
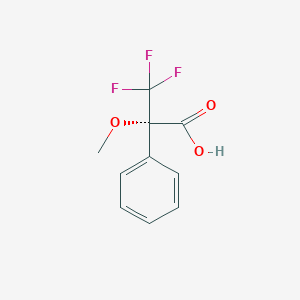
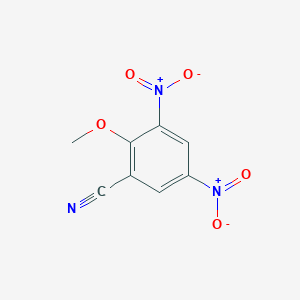
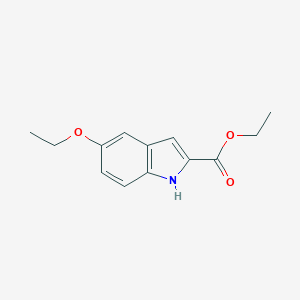
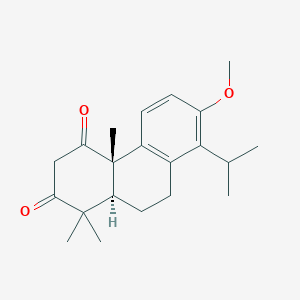
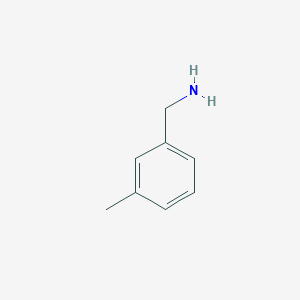
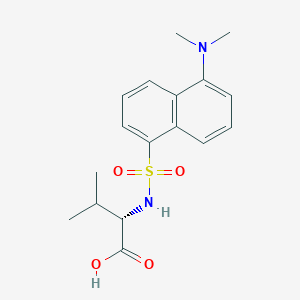
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
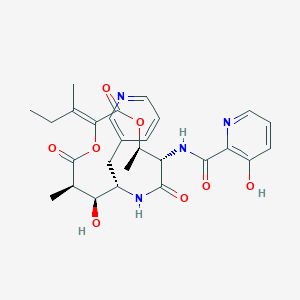
![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)
